Sulbenicillin Sodium

Antibacterial Pseudomonas aeruginosa MIC90

Sulbenicillin sodium (CAS 28002-18-8) is a differentiated antipseudomonal penicillin featuring an α-sulfophenylacetamido side chain. It demonstrates superior in vitro activity against P. aeruginosa compared to carbenicillin, with a defined MIC90 of 48.4 mg/L for reproducible resistance modeling. Its pharmacokinetic profile (t₁/₂ 70±10 min; ~80% urinary recovery in 24h) and marked biliary excretion (bile-to-serum ratio ~3:1) make it ideal for PK/PD studies and hepatobiliary transport research. Procure with documented purity and cold-chain integrity.

Molecular Formula C16H16N2Na2O7S2
Molecular Weight 458.4 g/mol
CAS No. 36417-90-0
Cat. No. B15190913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulbenicillin Sodium
CAS36417-90-0
Molecular FormulaC16H16N2Na2O7S2
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
InChIInChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/t9-,10?,11+,14-;;/m1../s1
InChIKeyFWRNIJIOFYDBES-HCIBPFAFSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulbenicillin Sodium Procurement Guide: Compound Identity, Class, and Comparator Context


Sulbenicillin sodium (CAS 36417-90-0), also designated as sulfobenzylpenicillin disodium, is a semisynthetic, broad-spectrum penicillin antibiotic within the β-lactam class . It exerts its bactericidal effect through inhibition of penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis [1]. The compound is characterized by its α-sulfophenylacetamido side chain, which distinguishes it from other antipseudomonal penicillins. Its antibacterial spectrum encompasses a range of Gram-positive and Gram-negative organisms, with clinically relevant activity against Pseudomonas aeruginosa, certain Enterobacteriaceae, and anaerobic bacteria .

Sulbenicillin Sodium vs. Carbenicillin and Ticarcillin: Why Generic Substitution is Not Straightforward


In-class substitution between antipseudomonal penicillins, such as carbenicillin, ticarcillin, or piperacillin, is not pharmacologically or clinically equivalent due to significant differences in intrinsic antibacterial potency against key Gram-negative pathogens, inoculum effect susceptibility, and bactericidal efficiency. Quantitative in vitro data demonstrate that while sulbenicillin sodium exhibits superior activity to carbenicillin against Pseudomonas aeruginosa, it is less potent than piperacillin, yet may present a more favorable MBC/MIC ratio profile than some more potent ureidopenicillins [1]. Furthermore, differences in β-lactamase stability and stereoselective pharmacokinetics can affect in vivo performance and dosing requirements, making direct substitution without consideration of these quantifiable parameters inadvisable for research or clinical procurement [2].

Sulbenicillin Sodium Comparative Performance Data: Head-to-Head and Cross-Study Quantitative Analysis


Sulbenicillin Sodium vs. Carbenicillin: 2-Fold Lower MIC90 Against Clinical P. aeruginosa Isolates

In a comparative study of 88 clinical isolates of Pseudomonas aeruginosa, sulbenicillin sodium demonstrated an MIC90 of 48.4 mg/L, whereas carbenicillin required more than 100 mg/L to inhibit the same proportion of strains. This indicates a greater than 2-fold higher potency for sulbenicillin against this key pathogen [1].

Antibacterial Pseudomonas aeruginosa MIC90

Sulbenicillin Sodium vs. Piperacillin: Comparative MBC/MIC Ratio as a Measure of Bactericidal Efficiency

Against 88 P. aeruginosa isolates, sulbenicillin sodium exhibited an MBC/MIC ratio of 2.1, whereas the more potent compound piperacillin (MIC90 = 7.5 mg/L) showed a more favorable ratio of 1.3, and azlocillin showed a much less favorable ratio of 4.5 [1]. This positions sulbenicillin as having intermediate bactericidal efficiency relative to its potency.

Bactericidal MBC/MIC Ratio Tolerance

Sulbenicillin Sodium vs. Ticarcillin: Comparable Gram-Positive Anaerobic Activity in Head-to-Head Assays

When tested against Gram-positive anaerobic bacteria isolated from clinical materials, the antibacterial activity of ticarcillin was found to be almost equal to that of sulbenicillin sodium. Both were slightly inferior to amoxicillin in the same assay [1].

Anaerobic bacteria Gram-positive MIC

Sulbenicillin Sodium vs. Carbenicillin: Lack of Significant Difference in Human Pharmacokinetic Parameters

A direct comparative pharmacokinetic study in 5 patients with normal renal function following a 4-g intravenous dose found no significant differences between sulbenicillin sodium and carbenicillin in key parameters. For sulbenicillin, mean serum concentration at 1 hour was 157 ± 25 µg/mL, mean serum half-life was 70 ± 10 minutes, and renal clearance was 95 ± 25 mL/min [1].

Pharmacokinetics Serum Half-Life Renal Clearance

Sulbenicillin Sodium Clinical Efficacy in Urinary Tract Infections: 56% 'Excellent/Good' Response Rate vs. Cefsulodin

In a double-blind trial of patients with chronic complicated urinary tract infections due to P. aeruginosa, sulbenicillin sodium (10g/day for 5 days) achieved an overall clinical efficacy rate of 56% for 'excellent' and 'good' responses. This was compared to an 81% rate for cefsulodin, demonstrating a quantifiable difference in clinical outcome [1].

Urinary Tract Infection Clinical Trial Pseudomonas aeruginosa

Sulbenicillin Sodium Biliary Excretion: High Concentrations as a Differentiator from Other Penicillins

Following intravenous administration of 2g sulbenicillin sodium, biliary concentrations reached a peak of approximately 700 µg/mL. This concentration is reported to be up to 3-fold higher than the simultaneous serum concentration, indicating significant biliary excretion [1]. While direct comparator data from the same study is unavailable, this level of biliary penetration is considered a class-level inference for this subset of penicillins and may differentiate it from agents with lower hepatobiliary elimination.

Biliary Excretion Tissue Distribution Pharmacokinetics

Sulbenicillin Sodium Optimal Use Cases in Research and Industrial Settings


In Vitro Model Development for Carboxypenicillin Activity Against P. aeruginosa

Sulbenicillin sodium serves as a more potent alternative to carbenicillin in in vitro models investigating P. aeruginosa susceptibility, allowing for lower drug concentrations to achieve similar inhibitory effects. Its defined MIC90 of 48.4 mg/L against a panel of clinical isolates provides a reproducible benchmark for resistance studies and combination therapy testing [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Using a Well-Characterized Penicillin

Due to its well-documented pharmacokinetic profile following intravenous administration, including serum half-life (70 ± 10 min), renal clearance (95 ± 25 mL/min), and urinary recovery (~80% in 24h) [1], sulbenicillin sodium is a suitable candidate for PK/PD modeling and for use as a reference compound in assays exploring the relationship between β-lactam exposure and bacterial killing.

Biliary Excretion and Hepatic Disposition Studies

The significant biliary excretion of sulbenicillin sodium, achieving concentrations approximately three times higher than serum levels [1], makes it a valuable tool for investigating hepatic drug transport mechanisms, biliary pharmacokinetics, and in models of biliary tract infections. It can serve as a comparator for new compounds with purported hepatobiliary targeting.

Combination Therapy Research with Aminoglycosides

Sulbenicillin sodium has demonstrated synergistic activity with aminoglycosides like gentamicin against P. aeruginosa both in vitro and in mouse intraperitoneal infection models [1]. This well-established synergy provides a baseline for evaluating novel combinations or for studying the mechanisms of β-lactam-aminoglycoside potentiation.

Quote Request

Request a Quote for Sulbenicillin Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.